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Compound of Interest

Compound Name: Tafluprost ethyl amide

Cat. No.: B611117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tafluprost ethyl amide and its active

form, tafluprost acid, with other commonly used prostaglandin F₂α (PGF₂α) analogs. The data

presented here is intended to help researchers validate and effectively utilize Tafluprost ethyl
amide as a research tool in their studies.

Tafluprost is a PGF₂α analog that, in its ethyl amide form, acts as a prodrug.[1] In biological

systems, it is hydrolyzed to its active metabolite, tafluprost acid.[2][3] This active form is a

potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled

receptor (GPCR).[2][3] Activation of the FP receptor initiates a signaling cascade that leads to

various cellular responses, most notably the reduction of intraocular pressure by increasing the

uveoscleral outflow of aqueous humor.[2][3] This mechanism of action makes tafluprost and

other PGF₂α analogs valuable tools for research in ophthalmology and other fields where the

FP receptor plays a role.

Comparative Performance Data
To facilitate the evaluation of Tafluprost ethyl amide as a research tool, the following tables

summarize the binding affinity (Ki) and functional activity (EC₅₀) of its active form, tafluprost

acid, in comparison to the active forms of other widely used prostaglandin analogs: latanoprost,

travoprost, and bimatoprost.

Table 1: Comparative Binding Affinity (Ki) at the Prostaglandin F (FP) Receptor
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Compound (Active Acid
Form)

Ki (nM) Species/Assay Source

Tafluprost Acid 0.4[4] Human (Recombinant)[4]

Latanoprost Acid 4.7[4] Human (Recombinant)[4]

Latanoprost Acid 98[5] Not Specified[5]

Travoprost Acid 35[5] Not Specified[5]

Bimatoprost Acid 83[5] Not Specified[5]

Table 2: Comparative Functional Activity (EC₅₀) at the Prostaglandin F (FP) Receptor

Compound (Active
Acid Form)

EC₅₀ (nM) Assay Type Cell Type

Tafluprost Acid 0.5[1] Not Specified
Recombinant Human

FP Receptor[1]

Latanoprost Acid 32-124[5]
Phosphoinositide

Turnover

Human Ciliary

Muscle[5]

Travoprost Acid 1.4[5]
Phosphoinositide

Turnover

Human Ciliary

Muscle[5]

Bimatoprost Acid 2.8-3.8[5]
Phosphoinositide

Turnover

Human Ciliary

Muscle[5]

Note: Direct comparative studies for the EC₅₀ of tafluprost acid against the other listed

prostaglandin analogs in the same assay system were not available in the searched literature.

The provided data is from separate studies and should be interpreted with caution.

Prostaglandin F Receptor Signaling Pathway
The activation of the FP receptor by an agonist like tafluprost acid initiates a well-defined

signaling cascade. The diagram below illustrates this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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